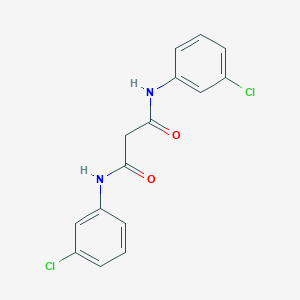
N,N'-Bis-(3-chloro-phenyl)-malonamide
説明
N,N'-Bis-(3-chloro-phenyl)-malonamide is a useful research compound. Its molecular formula is C15H12Cl2N2O2 and its molecular weight is 323.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,N'-Bis-(3-chloro-phenyl)-malonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 323.2 g/mol. The compound features two 3-chlorophenyl groups attached to a malonamide moiety, which significantly influences its biological interactions. The unique structural characteristics include specific dihedral angles between the amide groups (83.4° and 87.4°), which may affect its binding properties to biological targets.
Enzymatic Inhibition
Research indicates that this compound exhibits notable inhibitory effects on various enzymes involved in metabolic pathways. Its structural properties allow it to interact effectively with these enzymes, making it a candidate for drug development aimed at treating diseases such as cancer.
Anticancer Properties
Several studies have highlighted the potential anticancer activity of this compound and its derivatives. For instance, compounds with similar malonamide structures have shown promising results in inhibiting cancer cell proliferation in vitro. The compound's ability to bind to proteins and nucleic acids may contribute to its anticancer efficacy by disrupting critical cellular processes .
Interaction Studies
This compound interacts with various biological macromolecules, including proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess its binding affinity and specificity. These interactions are crucial for understanding the compound's mechanism of action as an inhibitor in biochemical pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N'-Bis-(4-chloro-phenyl)-malonamide | C15H12Cl2N2O2 | Contains a 4-chlorophenyl group instead of a 3-chlorophenyl group |
| N,N'-Diethyl-malonamide | C10H18N2O2 | Lacks chlorine substituents; used in different biological contexts |
| N,N'-Bis-(4-fluorophenyl)-malonamide | C15H12F2N2O2 | Contains fluorine instead of chlorine; exhibits different reactivity patterns |
These compounds differ primarily in their substituent groups, which significantly influence their chemical reactivity and biological activity.
Study on Antiproliferative Activity
In a study examining the antiproliferative effects of various malonamide derivatives, this compound was tested against several cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma). Results indicated that this compound exhibited significant cytotoxicity at low micromolar concentrations, suggesting its potential as an anticancer agent .
The mechanism behind the biological activity of this compound involves its ability to form hydrogen bonds with key amino acid residues in target proteins, thereby inhibiting their function. For example, docking studies have shown that the compound can effectively bind to active sites of enzymes critical for tumor growth and survival .
特性
IUPAC Name |
N,N'-bis(3-chlorophenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-10-3-1-5-12(7-10)18-14(20)9-15(21)19-13-6-2-4-11(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWOXAMUBVDXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332464 | |
| Record name | N,N'-Bis-(3-chloro-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17722-14-4 | |
| Record name | N1,N3-Bis(3-chlorophenyl)propanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17722-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis-(3-chloro-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














